molecular formula C8H9NO5S B12364220 4-Acetaminophen sulfate-d4

4-Acetaminophen sulfate-d4

Cat. No.: B12364220
M. Wt: 235.25 g/mol
InChI Key: IGTYILLPRJOVFY-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetaminophen sulfate-d4 is a deuterated labeled version of 4-Acetaminophen sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the acetaminophen sulfate molecule, which can help in tracing and quantifying the compound during various analytical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetaminophen sulfate-d4 involves the acetylation of 4-aminophenol with acetic anhydride to form acetaminophen, followed by sulfation to produce 4-Acetaminophen sulfate. The deuterated version is synthesized by incorporating deuterium atoms into the molecule. The reaction conditions typically involve heating the reaction mixture in a water bath at around 85°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetaminophen sulfate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-Acetaminophen sulfate-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetaminophen sulfate-d4 is similar to that of acetaminophen. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition reduces pain and fever. The deuterium atoms in the compound may affect its pharmacokinetics and metabolism, providing valuable insights into the drug’s behavior in the body .

Comparison with Similar Compounds

Similar Compounds

    4-Acetaminophen sulfate: The non-deuterated version of the compound.

    Paracetamol sulfate: Another sulfate derivative of acetaminophen.

    Acetaminophen glucuronide: A glucuronide conjugate of acetaminophen.

Uniqueness

4-Acetaminophen sulfate-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in tracing and quantifying the compound in various analytical and research applications. The deuterium labeling provides enhanced stability and allows for more precise measurements compared to non-deuterated compounds .

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

235.25 g/mol

IUPAC Name

(4-acetamido-2,3,5,6-tetradeuteriophenyl) hydrogen sulfate

InChI

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D

InChI Key

IGTYILLPRJOVFY-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])OS(=O)(=O)O)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.